1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
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Overview
Description
1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of 3-phenoxybenzyl chloride with 4-(pyridin-3-ylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The compound may also inhibit certain enzymes, affecting biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
- 1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
- 1-[(3-Phenoxyphenyl)methyl]-4-(quinolin-3-ylmethyl)piperazine
Uniqueness
1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H25N3O |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C23H25N3O/c1-2-8-22(9-3-1)27-23-10-4-6-20(16-23)18-25-12-14-26(15-13-25)19-21-7-5-11-24-17-21/h1-11,16-17H,12-15,18-19H2 |
InChI Key |
UBFHWVSEKJUEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CN=CC=C4 |
Origin of Product |
United States |
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